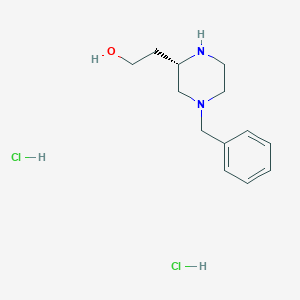![molecular formula C28H35N5O4 B14034650 1-((R)-1-((S)-3a-benzyl-2-methyl-3-oxo-2,3,3a,4,6,7-hexahydropyrazolo[4,3-c]pyridin-5-yl)-3-(benzyloxy)-1-oxopropan-2-ylamino)-2-methyl-1-oxopropan-2-aminium](/img/structure/B14034650.png)
1-((R)-1-((S)-3a-benzyl-2-methyl-3-oxo-2,3,3a,4,6,7-hexahydropyrazolo[4,3-c]pyridin-5-yl)-3-(benzyloxy)-1-oxopropan-2-ylamino)-2-methyl-1-oxopropan-2-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Capromorelin is a ghrelin receptor agonist known for its ability to stimulate appetite and promote weight gain. It is primarily used in veterinary medicine for managing weight loss in cats and dogs. Capromorelin functions by mimicking the action of ghrelin, a hormone that stimulates the release of growth hormone and increases appetite .
Preparation Methods
The synthesis of Capromorelin involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group transformations. The specific synthetic route and reaction conditions are detailed in patents and scientific literature . Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
Capromorelin undergoes various chemical reactions, including:
Oxidation: Capromorelin can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Capromorelin can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Capromorelin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study ghrelin receptor agonists and their interactions with receptors.
Biology: Capromorelin is employed in research to understand the role of ghrelin in regulating appetite, growth hormone secretion, and metabolic processes.
Medicine: In veterinary medicine, Capromorelin is used to manage weight loss in cats and dogs, particularly those with chronic kidney disease.
Mechanism of Action
Capromorelin exerts its effects by binding to the growth hormone secretagogue receptor 1a (GHS-R1a) in the hypothalamus and pituitary gland. This binding stimulates the release of growth hormone and increases appetite. The molecular targets involved include the GHS-R1a receptor and downstream signaling pathways that regulate growth hormone secretion and appetite .
Comparison with Similar Compounds
Capromorelin is unique among ghrelin receptor agonists due to its specific structure and pharmacokinetic properties. Similar compounds include:
Macimorelin: Another ghrelin receptor agonist used for diagnosing growth hormone deficiency.
Anamorelin: Used for treating cancer-related cachexia.
Tabimorelin: Investigated for its potential to stimulate growth hormone release. Capromorelin stands out due to its specific application in veterinary medicine and its effectiveness in managing weight loss in cats and dogs
Capromorelin’s unique properties and applications make it a valuable compound in both scientific research and veterinary medicine. Its ability to stimulate appetite and promote weight gain has significant implications for managing weight loss in animals with chronic conditions.
Properties
Molecular Formula |
C28H35N5O4 |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
N-[(2R)-1-[(3aS)-3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide |
InChI |
InChI=1S/C28H35N5O4/c1-27(2,29)25(35)30-22(18-37-17-21-12-8-5-9-13-21)24(34)33-15-14-23-28(19-33,26(36)32(3)31-23)16-20-10-6-4-7-11-20/h4-13,22H,14-19,29H2,1-3H3,(H,30,35)/t22-,28+/m1/s1 |
InChI Key |
KVLLHLWBPNCVNR-DFHRPNOPSA-N |
Isomeric SMILES |
CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)[C@]3(C2)CC4=CC=CC=C4)C)N |
Canonical SMILES |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=C4)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


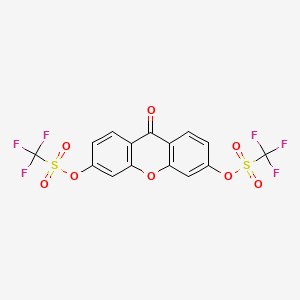
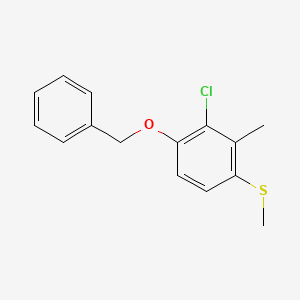
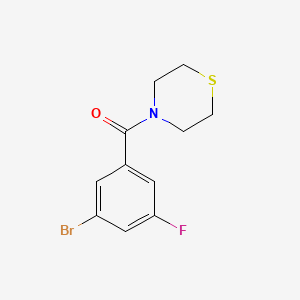
![2-Pyrimidinamine, 4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14034582.png)
![tert-Butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate](/img/structure/B14034588.png)
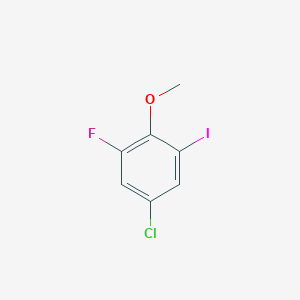

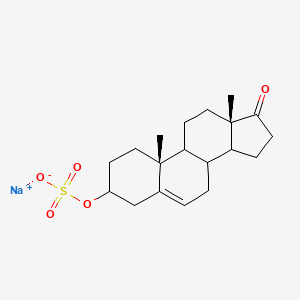
![(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B14034604.png)
![(2R,7AS)-7A-(Naphthalen-1-YL)-2-(phenoxymethyl)tetrahydropyrrolo[2,1-B]oxazol-5(6H)-one](/img/structure/B14034617.png)
![Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime](/img/structure/B14034620.png)


